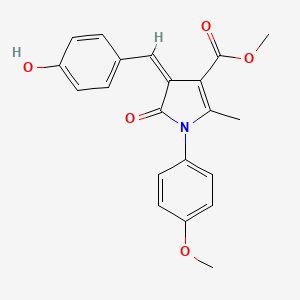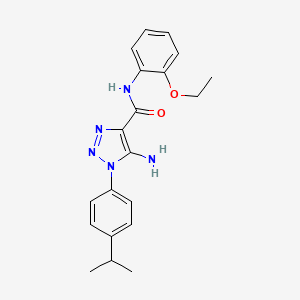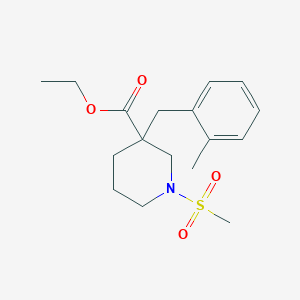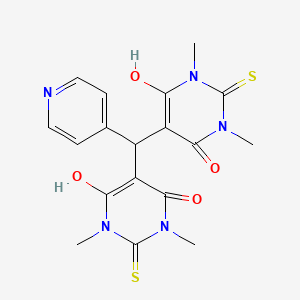![molecular formula C26H27NO2S B4943475 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)
2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, also known as BTEB, is a chemical compound that has been studied for its potential applications in scientific research. BTEB is a small molecule that has been synthesized in the laboratory and has shown promise in various research areas.
作用机制
The mechanism of action of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide involves its binding to FKBP12, which is a protein that plays a role in the regulation of cell growth and proliferation. By binding to FKBP12, this compound disrupts its interaction with mTOR, a protein that is involved in the regulation of cell growth and metabolism. This disruption can lead to a decrease in cell growth and proliferation, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide in lab experiments include its small size, which allows it to easily penetrate cells and tissues, and its ability to bind to specific proteins, making it a useful tool for studying protein-protein interactions. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.
未来方向
There are several future directions for the study of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Additionally, this compound may have applications in other areas of research, such as neuroscience and immunology, and further studies are needed to explore these potential applications.
In conclusion, this compound is a small molecule that has shown promise in various areas of scientific research, including as a tool for studying protein-protein interactions and as a potential therapeutic agent. The synthesis of this compound has been optimized to produce high yields and purity, and its mechanism of action involves its binding to FKBP12 and disruption of its interaction with mTOR. This compound has been shown to have a variety of biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of this compound, including its potential use as a therapeutic agent and its applications in other areas of research.
合成方法
The synthesis of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide involves several steps, including the reaction of 2-naphthol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-aminoethyl benzene sulfide to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学研究应用
2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been studied for its potential applications in scientific research, including as a tool for studying protein-protein interactions and as a potential therapeutic agent. This compound has been shown to bind to a specific protein, called FKBP12, and disrupt its interaction with another protein, called mTOR. This disruption can lead to a decrease in cell growth and proliferation, making this compound a potential anticancer agent.
属性
IUPAC Name |
2-benzylsulfanyl-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2S/c28-26(24-12-6-7-13-25(24)30-19-20-8-2-1-3-9-20)27-16-17-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-3,6-9,12-15,18H,4-5,10-11,16-17,19H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMJMMTLCNZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC=CC=C3SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)




![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4943449.png)
![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)

![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)

![N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4943504.png)